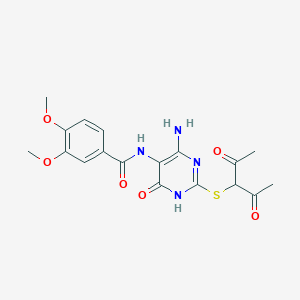

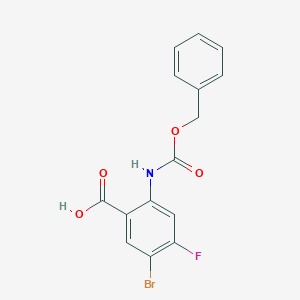

Methyl 3-fluoro-4-formylpyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-fluoro-4-formylpyridine-2-carboxylate” is a fluorinated pyridine derivative . Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis Analysis

The synthesis of “this compound” involves the replacement of the nitro group in “methyl 3-nitropyridine-4-carboxylate” by a fluoride anion via nucleophilic aromatic substitution . This process is facilitated by the presence of electron-withdrawing groups o- or p- to the leaving group .Chemical Reactions Analysis

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . The specific chemical reactions involving “this compound” are not directly available.Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes : The synthesis of Methyl 3-fluoro-4-formylpyridine-2-carboxylate derivatives involves several key strategies, including fluorination, nitration, reduction, and functionalization processes. These methodologies enable the preparation of structurally diverse compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate through oxidation, nitration, and reduction processes showcases the chemical versatility of pyridine derivatives (Shi Qunfeng et al., 2012).

Catalytic Applications : The compound has been explored as a precursor or intermediate in catalytic reactions, including palladium-catalyzed fluorocarbonylation processes. This highlights its utility in synthesizing acyl fluorides, which are valuable intermediates in organic synthesis (T. Ueda et al., 2013).

Applications in Drug Discovery

Antimicrobial Activity : Derivatives of this compound have been investigated for their antimicrobial properties. Compounds synthesized from this chemical scaffold have shown promising activity against various microbial strains, indicating potential applications in developing new antimicrobial agents (S. Nagashree et al., 2013).

Enzyme Inhibition : Research has also focused on the inhibition of specific enzymes, such as dipeptidyl peptidase IV, which is significant in medicinal chemistry for the development of treatments for conditions like diabetes. The synthesis and application of fluoropyrrolidine derivatives, for instance, underscore the importance of fluorinated compounds in enzyme inhibition studies (R. Singh & T. Umemoto, 2011).

Material Science Applications

Photophysical Properties : this compound derivatives have been utilized in the synthesis of materials with unique photophysical properties, relevant for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The synthesis of such compounds can lead to materials with desirable emission characteristics, enhancing the performance of OLEDs and enabling the development of new fluorescent markers for biological and environmental applications (Raja Lakshmanan et al., 2015).

Future Directions

Fluorinated organic compounds, including “Methyl 3-fluoro-4-formylpyridine-2-carboxylate”, are expected to find many novel applications in the future due to their unique physical, chemical, and biological properties . The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .

Mechanism of Action

Target of Action

It is known that fluorinated pyridines, such as this compound, are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that the targets could be varied depending on the specific application.

Mode of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique manner due to the presence of the fluorine atom.

Biochemical Pathways

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This suggests that the compound could potentially affect a variety of biochemical pathways.

Result of Action

The presence of fluorine in the compound could potentially alter the physical and chemical properties of a molecule, and the higher polarizability due to the new c-f bond may give new possibilities for binding to the receptor .

Action Environment

Fluorinated compounds are more resistant to metabolic degradation , suggesting that the compound might be stable under various environmental conditions.

properties

IUPAC Name |

methyl 3-fluoro-4-formylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSHRLIJMMVLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2579475.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide](/img/structure/B2579478.png)

![7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)

![[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2579485.png)

![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)

![(E)-2-cyano-N-(3-methoxypropyl)-3-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2579497.png)